2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one
CAS No.:
Cat. No.: VC17443282
Molecular Formula: C12H16O4S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16O4S |
---|---|
Molecular Weight | 256.32 g/mol |
IUPAC Name | 2-ethylsulfonyl-1-(4-methoxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C12H16O4S/c1-4-17(14,15)9(2)12(13)10-5-7-11(16-3)8-6-10/h5-9H,4H2,1-3H3 |
Standard InChI Key | KMACMTLBWLWLIE-UHFFFAOYSA-N |
Canonical SMILES | CCS(=O)(=O)C(C)C(=O)C1=CC=C(C=C1)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Functional Groups
2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one features a propan-1-one backbone substituted at the second carbon with an ethylsulfonyl group () and at the first carbon with a 4-methoxyphenyl ring (). The sulfonyl group confers polarity and potential hydrogen-bonding capacity, while the methoxy substituent enhances electron-donating properties, influencing reactivity and solubility .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 256.32 g/mol | |
Density | Not reported | |
Boiling Point | Not reported | |
Melting Point | Not reported |
The absence of key physical data underscores the need for further experimental characterization.
Synthetic Pathways and Optimization
Proposed Synthesis Based on Analogous Methods
While no direct synthesis of 2-(ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one is documented in the provided sources, its preparation can be inferred from related methodologies. A patent detailing the synthesis of 1-(4-methoxyphenyl)ethylamine isomers offers a foundational framework .
Stepwise Reaction Mechanism
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Formation of the Ketone Precursor:
4-Methoxyacetophenone () could serve as the starting material. Reacting this with ethyl mercaptan () in the presence of a Lewis acid catalyst (e.g., ) may yield 2-(ethylthio)-1-(4-methoxyphenyl)propan-1-one via nucleophilic substitution at the alpha-carbon . -
Oxidation to Sulfonyl:
The thioether intermediate is oxidized using hydrogen peroxide () or oxone in a polar solvent (e.g., methanol) to convert the group to .
This route parallels the oxidation steps observed in the synthesis of sulfonamide derivatives, where controlled oxidation ensures minimal side reactions .
Catalytic and Process Considerations
The use of p-toluenesulfonic acid as a catalyst in azeotropic dehydration (Dean-Stark trap) is critical for imine formation in analogous syntheses . For the target compound, similar acid catalysis may facilitate intermediate stability during sulfonation. Hydrogenation steps employing Pd/C catalysts, as described in the patent, could be adapted for reducing nitro or imine groups in related precursors .
Physicochemical and Spectroscopic Properties
Spectral Characterization
While experimental data for the target compound is limited, infrared (IR) spectroscopy of structurally similar compounds reveals key absorptions:
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Sulfonyl Stretching: Strong bands near 1300–1150 cm for asymmetric () and symmetric () vibrations .
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Carbonyl Stretching: A sharp peak at ~1700 cm corresponding to the ketone group .
Nuclear magnetic resonance (NMR) spectroscopy would further elucidate the structure:
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NMR: Signals for the methoxy group ( 3.8–4.0 ppm), aromatic protons ( 6.8–7.5 ppm), and ethylsulfonyl methyl/methylene groups ( 1.2–1.5 ppm and 3.0–3.5 ppm) .
Future Directions and Research Gaps
Experimental Priorities
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Synthesis Optimization: Screen alternative catalysts (e.g., zeolites) to improve sulfonation yields.
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Thermal Analysis: Determine melting/boiling points via differential scanning calorimetry (DSC).
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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